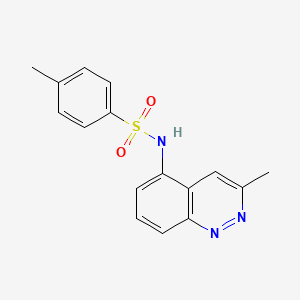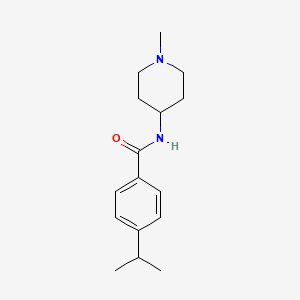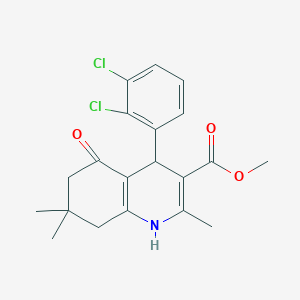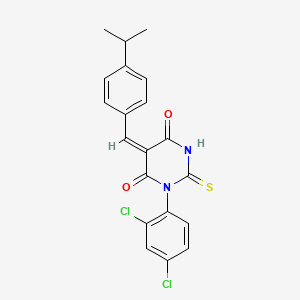![molecular formula C28H29N3O3 B5210711 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5210711.png)
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinedione derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
The exact mechanism of action of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione X is not fully understood. However, several studies have suggested that it exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and proteins involved in the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione X in lab experiments is its high potency and specificity. It has been shown to have a high affinity for specific receptors and enzymes, making it an ideal candidate for studying various cellular processes. However, one of the limitations of using this compound X in lab experiments is its potential toxicity. It can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione X. One of the potential areas of research is its use in the treatment of cancer. Several studies have shown that it has potent anti-cancer activity, and further studies are needed to determine its efficacy in clinical trials. Another potential area of research is its use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine its potential as a therapeutic agent for these diseases.
In conclusion, this compound X is a synthetic this compound that has shown promising results in various scientific studies. It has potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Further research is needed to determine its efficacy and safety in clinical trials.
Synthesemethoden
Compound X can be synthesized by several methods. One of the most commonly used methods involves the reaction of 4-methoxyphenyl acetic acid with diphenylmethyl piperazine in the presence of a coupling agent. The resulting intermediate is then cyclized with maleic anhydride to obtain 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione X.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several scientific studies have demonstrated the potential of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione X in inhibiting the growth of cancer cells and inducing apoptosis.
Eigenschaften
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-34-24-14-12-23(13-15-24)31-26(32)20-25(28(31)33)29-16-18-30(19-17-29)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25,27H,16-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPDPILTIXDCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-ethyl-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B5210657.png)
![[(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile](/img/structure/B5210661.png)

![N-{4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]phenyl}acetamide](/img/structure/B5210689.png)



![(2-{[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}phenyl)dimethylamine](/img/structure/B5210699.png)

![3-{1-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-yl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5210705.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5210706.png)